O-(L-Norvalyl-5)-isourea

Description

Structural Overview and Precise Nomenclature Considerations

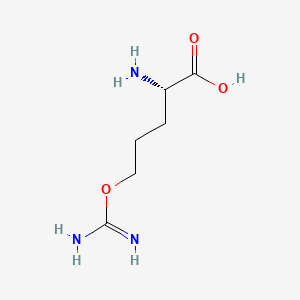

The precise chemical name for O-(L-Norvalyl-5)-isourea is (2S)-2-amino-5-carbamimidoyloxypentanoic acid. nih.gov This nomenclature provides a detailed description of its molecular structure. Let's break down the components of this name:

(2S)-2-amino- : This indicates the presence of an amino group (-NH2) at the second carbon atom of the main chain, with the 'S' configuration denoting a specific stereochemistry (L-form).

pentanoic acid : This signifies a five-carbon carboxylic acid, forming the backbone of the molecule.

-5-carbamimidoyloxy- : This describes a substituent at the fifth carbon atom. It consists of an isourea group linked through an oxygen atom.

The structure is derived from L-norvaline, an alpha-amino acid, where the terminal methyl group is replaced by an isourea functional group linked via an oxygen atom. Norvaline itself is an isomer of the more common amino acid valine. wikipedia.org

**Table 1: Research Findings on Arginine Analogues in *Pseudomonas aeruginosa***

| Arginine Analogue | Effect on Growth | Inhibition of N-acetylglutamate synthetase & N-acetylglutamate 5-phosphotransferase |

|---|---|---|

| This compound | Weak inhibitor | At least three times more active than L-indospicine and L-arginine hydroxamate |

| L-indospicine | Marked inhibition (especially in ornithine medium) | About ten times less effective than L-arginine |

| L-arginine hydroxamate | Marked inhibition (only in glutamate (B1630785) medium) | About ten times less effective than L-arginine |

| L-arginine | N/A (natural substrate) | Strongest inhibitor |

Data sourced from a study on Pseudomonas aeruginosa, which investigated the effects of 14 arginine analogues. microbiologyresearch.org

Table 2: Compound Names Mentioned in this Article

| Common/Trivial Name | Systematic Name (IUPAC) |

|---|---|

| This compound | (2S)-2-amino-5-carbamimidoyloxypentanoic acid |

| L-arginine | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

| Norvaline | 2-Aminopentanoic acid |

| L-indospicine | (2S)-2-amino-6-amidinohexanoic acid |

| L-arginine hydroxamate | (2S)-2-amino-5-(N'-hydroxycarbamimidamido)pentanoic acid |

| N-acetylglutamate | N-acetyl-L-glutamic acid |

| Ornithine | (2S)-2,5-diaminopentanoic acid |

| Glutamate | 2-aminopentanedioic acid |

| Valine | (2S)-2-amino-3-methylbutanoic acid |

This table provides a reference for the chemical compounds discussed in the article.

Structure

3D Structure

Properties

CAS No. |

40736-35-4 |

|---|---|

Molecular Formula |

C6H13N3O3 |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

(2S)-2-amino-5-carbamimidoyloxypentanoic acid |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-12-6(8)9/h4H,1-3,7H2,(H3,8,9)(H,10,11)/t4-/m0/s1 |

InChI Key |

WJGYUTHBDPPYCA-BYPYZUCNSA-N |

SMILES |

C(CC(C(=O)O)N)COC(=N)N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)COC(=N)N |

Canonical SMILES |

C(CC(C(=O)O)N)COC(=N)N |

Synonyms |

O-(L-norvalyl-5)-isourea |

Origin of Product |

United States |

Discovery, Isolation, and Initial Characterization

Identification as a Metabolic Product of Microorganisms (e.g., Streptomyces sp. YS-943)

O-(L-Norvalyl-5)-isourea was first identified as a metabolic product of a bacterial strain. nih.gov Specifically, it was isolated from the fermentation broth of Streptomyces sp. YS-943. This discovery was part of a broader effort to identify new arginine antagonists from microbial sources. nih.gov The producing organism, a member of the genus Streptomyces, is well-known for its ability to synthesize a wide array of secondary metabolites, including many clinically important antibiotics. The initial reports described the compound as a new arginine antagonist, indicating its potential to interfere with metabolic pathways involving this amino acid. nih.gov

Early Spectroscopic and Chromatographic Identification Methodologies

The structural elucidation and initial identification of this compound relied on the analytical techniques available at the time, primarily chromatography and mass spectrometry. These methods were crucial in separating the compound from a complex mixture of microbial products and in determining its fundamental chemical properties.

The characterization of this compound was significantly advanced through the use of Gas Chromatography (GC) and Mass Spectrometry (MS). nih.gov To make the non-volatile amino acid derivative suitable for GC analysis, it was chemically modified into a more volatile form. The pioneering work by König, Kneifel, Bayer, and their colleagues in 1973 detailed the use of these techniques. nih.gov

The derivatized compound was subjected to GC, which separated it from other components in the sample. The retention time, a key parameter in GC, provided an initial identifier for the compound. Subsequently, Mass Spectrometry was used to determine the mass-to-charge ratio of the compound and its fragments. This fragmentation pattern serves as a molecular fingerprint, allowing for the determination of the compound's structure. The combination of GC and MS (GC-MS) provided a powerful tool for the unambiguous identification of this compound. nih.gov

Due to the limitations of the available resources, specific data from the original 1973 study by König et al., such as detailed GC retention times and a comprehensive mass spectrum fragmentation table, could not be retrieved for inclusion in this article.

Biochemical Mechanism of Action: Enzyme Inhibition and Pathway Modulation

Specific Inhibition of Key Enzymes in Arginine Biosynthesis Pathways

O-(L-Norvalyl-5)-isourea demonstrates targeted inhibitory effects on the initial enzymes of the arginine biosynthesis pathway, which are crucial control points regulated by the end-product, L-arginine. nih.gov

In prokaryotic systems such as Escherichia coli, N-acetylglutamate synthase (NAGS) catalyzes the first committed step in arginine biosynthesis. mdpi.com This enzyme is a key site for feedback inhibition by L-arginine. nih.gov Research has demonstrated that this compound is a potent inhibitor of NAGS from E. coli. In a comparative study of various arginine precursors and analogues, this compound was one of the few compounds found to inhibit the enzyme as strongly as L-arginine itself, highlighting its effectiveness in disrupting the pathway at its entry point. researchgate.net

The second enzyme in the pathway, N-acetylglutamate 5-phosphotransferase (NAGP), is also a primary target for feedback inhibition in organisms like Pseudomonas aeruginosa. nih.govnih.gov Studies on the effects of various arginine analogues on P. aeruginosa have shown that this compound is an effective inhibitor of both NAGS and NAGP. researchgate.net Its inhibitory action on these two feedback-sensitive enzymes underscores its role as a modulator of the arginine biosynthetic pathway in this organism. researchgate.net

Detailed Kinetic and Mechanistic Studies of Enzyme Interaction

Kinetic studies provide insight into the nature and potency of the interaction between this compound and its target enzymes.

In enzyme kinetics, a competitive inhibitor is a substance that structurally resembles the natural substrate or an allosteric regulator and competes with it for binding to the enzyme's active or regulatory site. bgc.ac.insci-hub.se This type of inhibition can be overcome by increasing the concentration of the substrate. washington.edu this compound is consistently identified as an L-arginine antagonist or analogue. nih.gov In prokaryotes, L-arginine acts as an allosteric feedback inhibitor for both NAGS and NAGP, binding to a specific regulatory site on the enzymes. nih.gov Given that this compound mimics L-arginine, it is understood to function as a competitive inhibitor, vying with L-arginine for binding at this allosteric site, thereby preventing the natural feedback regulation and inhibiting enzyme activity.

The inhibitory activity of ligands on enzymes can be influenced by environmental factors such as pH, which can alter the ionization state of amino acid residues in the enzyme's binding site and of the inhibitor itself. Studies on the arginine biosynthesis pathway in P. aeruginosa have revealed that the feedback inhibition of N-acetylglutamate 5-phosphotransferase (NAGP) by the natural inhibitor L-arginine is markedly pH-dependent, with the inhibition being abolished at a pH above 9. Similarly, the inhibition of cyanobacterial argininosuccinate (B1211890) lyase by arginine also exhibits pH dependency. nih.gov While this demonstrates that pH is a critical factor for the regulatory binding of arginine to its target enzymes, specific studies detailing the precise pH-dependence profile for the inhibitory activity of this compound were not found in the reviewed literature.

Research conducted on the enzymes from Pseudomonas aeruginosa has provided a clear comparison of the inhibitory strength of this compound against that of the natural inhibitor, L-arginine, and other known arginine analogues like L-indospicine and L-arginine hydroxamate. researchgate.net

The findings indicate that this compound is a significantly more potent inhibitor of both NAGS and NAGP than L-indospicine and L-arginine hydroxamate. researchgate.net Specifically, it was found to be at least three times more active as an inhibitor of these enzymes than the other two analogues. researchgate.net However, it is not as powerful as the pathway's natural end-product regulator, L-arginine, which was determined to be the strongest inhibitor of both enzymes. researchgate.net

Interactive Table: Comparative Inhibitory Potency on P. aeruginosa Arginine Biosynthesis Enzymes

| Compound | Relative Inhibitory Potency |

| L-Arginine | Strongest |

| This compound | Intermediate (Approx. 3x weaker than L-Arginine) |

| L-Arginine Hydroxamate | Weak (Approx. 10x weaker than L-Arginine) |

| L-Indospicine | Weak (Approx. 10x weaker than L-Arginine) |

| This table summarizes the relative inhibitory strength based on findings from studies on N-acetylglutamate synthase and N-acetylglutamate 5-phosphotransferase in P. aeruginosa. researchgate.net |

Impact on Arginine Metabolic Flux and Regulatory Networks in Microorganisms

This compound functions as a potent antagonist of L-arginine in various microorganisms, primarily by disrupting the finely tuned arginine biosynthetic pathway. nih.gov Its mechanism of action centers on the targeted inhibition of key enzymes, which in turn modulates metabolic flux and interferes with the intricate regulatory networks governing arginine synthesis. The compound mimics L-arginine, allowing it to interact with enzymes that are normally regulated by the pathway's end-product.

The biosynthesis of arginine in many bacteria, including Escherichia coli and Pseudomonas aeruginosa, is a critical pathway that is tightly controlled. d-nb.infonih.gov A primary point of regulation is the feedback inhibition of the initial enzymes by the final product, L-arginine. researchgate.net this compound exploits this regulatory mechanism.

Research has demonstrated that this compound is a powerful inhibitor of N-acetylglutamate synthase (NAGS), the first enzyme in the arginine biosynthetic pathway. microbiologyresearch.orgresearchgate.net In E. coli, the inhibitory effect of this compound on N-acetylglutamate synthase was found to be as strong as that of L-arginine itself. researchgate.net This enzyme, encoded by the argA gene, catalyzes the formation of N-acetylglutamate from glutamate (B1630785) and acetyl-CoA, which is the committed step for arginine production. researchgate.net By inhibiting NAGS, this compound effectively blocks the entry of substrates into the arginine pathway, thereby shutting down the entire metabolic flux towards arginine synthesis.

Similarly, in Pseudomonas aeruginosa, this compound was shown to be a significantly more potent inhibitor of the first two enzymes of the arginine pathway—N-acetylglutamate synthetase and N-acetylglutamate 5-phosphotransferase—than other arginine analogues like L-indospicine and L-arginine hydroxamate. microbiologyresearch.org The inhibition of these feedback-sensitive enzymes disrupts the normal metabolic flow. microbiologyresearch.org This blockage leads to a depletion of the intracellular arginine pool, which can trigger a response from the microorganism's regulatory networks.

The primary regulatory network controlling arginine biosynthesis in bacteria like E. coli involves the arginine repressor protein, ArgR. d-nb.info When intracellular arginine levels are high, arginine acts as a corepressor, binding to ArgR and enabling it to repress the transcription of the arg operon genes. Conversely, when arginine levels are low, the repressor is inactive, and the genes for arginine biosynthesis are expressed. By inhibiting key enzymes and reducing the effective concentration of arginine, this compound can lead to the derepression of the arginine biosynthetic operon. However, despite the increased expression of biosynthetic enzymes, the continued enzymatic inhibition prevents the restoration of the arginine pool, leading to a state of arginine starvation and growth inhibition. microbiologyresearch.org

The impact of this compound highlights a key vulnerability in microbial metabolism. While microorganisms possess robust regulatory networks to respond to nutrient availability, these systems can be subverted by antagonist molecules that mimic the natural regulator. nih.gov The targeted inhibition of early, feedback-regulated steps in a biosynthetic pathway is an effective strategy for disrupting microbial growth.

Table 1: Research Findings on the Inhibition of Arginine Pathway Enzymes by this compound in Microorganisms

| Microorganism | Target Enzyme(s) | Observed Effect | Reference |

| Escherichia coli | N-acetylglutamate synthase | Inhibition as strong as the natural inhibitor, L-arginine. | researchgate.net |

| Pseudomonas aeruginosa | N-acetylglutamate synthetase | At least three times more active as an inhibitor than L-indospicine and L-arginine hydroxamate. | microbiologyresearch.org |

| Pseudomonas aeruginosa | N-acetylglutamate 5-phosphotransferase | At least three times more active as an inhibitor than L-indospicine and L-arginine hydroxamate. | microbiologyresearch.org |

Biological Activities in Microbial Systems Non Clinical Focus

Elucidation of its Role as an L-Arginine Antagonist in Bacterial Physiology

O-(L-Norvalyl-5)-isourea, a metabolic product of microorganisms, has been identified as a potent antagonist of L-arginine in bacteria. microbiologyresearch.orgnih.gov Its primary role in bacterial physiology is to interfere with the metabolic pathways that are regulated by L-arginine. Specifically, it mimics L-arginine and acts as a feedback inhibitor of enzymes involved in the arginine biosynthetic pathway. microbiologyresearch.orgethz.ch

In bacteria such as Pseudomonas aeruginosa, L-arginine synthesis is a tightly regulated process, with L-arginine itself acting as a key feedback inhibitor of the initial enzymes in the pathway. microbiologyresearch.org this compound functions by competing with L-arginine, thereby disrupting the normal regulatory control of this essential amino acid's synthesis. ethz.chresearchgate.net This antagonistic activity positions the compound as a significant modulator of bacterial metabolic function.

Effects on Microbial Growth and Overall Metabolic Processes

Studies on Pseudomonas aeruginosa have shown that this compound is a relatively weak inhibitor of bacterial growth. microbiologyresearch.orgresearchgate.net However, it demonstrates significant inhibitory activity against the first two enzymes of the arginine biosynthesis pathway: N-acetylglutamate synthetase and N-acetylglutamate 5-phosphotransferase. microbiologyresearch.orgresearchgate.net This targeted inhibition of a specific metabolic pathway without causing significant growth inhibition underscores a nuanced mechanism of action. The primary cellular outcome is the disruption of arginine biosynthesis, a critical metabolic function, rather than overt cytotoxicity. microbiologyresearch.org

The inhibitory effect of this compound on these enzymes has been compared to other L-arginine analogues. It is a more potent inhibitor than both L-indospicine and L-arginine hydroxamate. microbiologyresearch.orgresearchgate.net Conversely, it is approximately three times less effective than L-arginine, the natural feedback inhibitor. ethz.ch This differential activity provides insight into the structure-activity relationship at the enzyme's regulatory sites. The fact that the inhibition of these key enzymes does not directly correlate with growth inhibition suggests that the bacteria may have alternative mechanisms to compensate or that the disruption of this specific pathway under certain conditions is not lethal. microbiologyresearch.orgresearchgate.net

**Table 1: Comparative Inhibition of Arginine Pathway Enzymes in *P. aeruginosa***

| Compound | Target Enzyme(s) | Relative Inhibitory Potency |

|---|---|---|

| This compound | N-acetylglutamate synthetase, N-acetylglutamate 5-phosphotransferase | Stronger than L-indospicine and L-arginine hydroxamate. microbiologyresearch.orgresearchgate.net |

| L-Arginine | N-acetylglutamate synthetase, N-acetylglutamate 5-phosphotransferase | Strongest inhibitor (approx. 3x more potent than this compound). ethz.ch |

| L-Indospicine | N-acetylglutamate synthetase, N-acetylglutamate 5-phosphotransferase | Weaker inhibitor (approx. 10x less effective than L-arginine). microbiologyresearch.orgethz.ch |

| L-Arginine hydroxamate | N-acetylglutamate synthetase, N-acetylglutamate 5-phosphotransferase | Weaker inhibitor (approx. 10x less effective than L-arginine). microbiologyresearch.orgethz.ch |

Specificity and Selectivity Profile in Diverse Microbial Species

The specificity and selectivity of this compound have been most extensively documented in Pseudomonas aeruginosa. microbiologyresearch.orgresearchgate.net In this species, it shows high selectivity for the enzymes N-acetylglutamate synthetase and N-acetylglutamate 5-phosphotransferase within the arginine biosynthetic pathway. microbiologyresearch.orgethz.ch

While it is known to be a metabolic product of microorganisms and is classified as an anti-bacterial agent, detailed research on its inhibitory profile across a wide range of different microbial species is not extensively available in the reviewed literature. nih.gov The existing studies have primarily focused on its effects on P. aeruginosa, highlighting the need for further investigation to determine its spectrum of activity and selectivity in other bacteria. The differential regulation of the arginine biosynthetic pathway in various microbes—for instance, linear versus cyclic pathways—suggests that the inhibitory effects of this compound could vary significantly between species. plos.org

Synthetic Approaches and Structural Modifications for Research Purposes

General Synthetic Considerations for Amino Acid-Isourea Derivatives

The synthesis of amino acid-isourea derivatives is not a trivial process and typically involves multi-step procedures that leverage principles from peptide and heterocyclic chemistry. A primary route involves the preparation of an O-alkylisourea intermediate, which is then reacted with an amino acid or its derivative.

A general and established method for creating the isourea core structure is the reaction of urea (B33335) with an alkylating agent, such as a dialkyl sulfate, to form an O-alkylisourea acid addition salt. google.comgoogle.com This process can be conducted continuously at elevated temperatures (40-200 °C). google.comgoogle.com These O-alkylisourea salts are valuable, reactive intermediates. google.com

The subsequent and crucial step is the reaction of the O-alkylisourea intermediate with a primary or secondary amine, which in this context, is an amino acid or a derivative thereof. google.com This reaction is typically performed in water or a water-miscible solvent. google.com The reaction conditions, particularly pH, are critical and are generally maintained within the pK range of the amine (pH 6-14, preferably 8.5-12.5) to facilitate the reaction. google.com This reaction yields a substituted guanidinium (B1211019) compound, which, in the case of reacting with an amino acid like L-norvaline, would result in the desired amino acid-isourea structure.

Alternative strategies for forming isoureas include copper(II)-catalyzed reactions of carbodiimides with alcohols or three-component coupling reactions. researchgate.netorganic-chemistry.org For the amino acid portion, standard techniques in peptide synthesis, such as the use of protecting groups and coupling agents, are often necessary to ensure regioselectivity and prevent unwanted side reactions. amerigoscientific.com For instance, solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of amino acids and specific modifications. amerigoscientific.com

Table 1: Key Synthetic Steps for Amino Acid-Isourea Derivatives

| Step | Description | Key Reagents & Conditions | Reference |

| 1. Isourea Formation | Alkylation of urea to form an O-alkylisourea acid addition salt. | Urea, Dialkyl sulfates (e.g., (R¹O)₂SO₂), 40-200 °C, continuous reactor. | google.comgoogle.com |

| 2. Coupling | Reaction of the O-alkylisourea salt with a primary or secondary amine (e.g., an amino acid). | O-alkylisourea salt, Amino Acid, Aqueous or miscible solvent, pH 6-14. | google.com |

| 3. Deprotection | Removal of any protecting groups from the amino acid moiety. | Dependent on the protecting groups used. | amerigoscientific.com |

Structure-Activity Relationship (SAR) Studies of Related Arginine Analogues and Isourea Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. mdpi.com For compounds like O-(L-Norvalyl-5)-isourea, which is a known arginine antagonist, SAR studies focus on how modifications to its structure compare to other arginine mimetics and affect its inhibitory properties. nih.gov

L-arginine is a basic amino acid characterized by its guanidino group, which is positively charged at physiological pH and crucial for interactions with many enzymes. nih.govresearchgate.net Arginine mimetics and analogues are designed to replicate this function to achieve therapeutic effects, such as enzyme inhibition. nih.govresearchgate.net

The development of arginine analogues often focuses on modifying the guanidino group to enhance selectivity and bioavailability. nih.gov SAR studies on various arginine analogues as inhibitors of enzymes like nitric oxide synthase (NOS) and arginase have revealed key structural requirements for activity. For NOS inhibition, N-guanidino (NG)-substituted arginine derivatives are often potent, whereas for arginase, compounds like L-canavanine and L-ornithine are strong inhibitors. nih.gov The activity of this compound as an arginine antagonist places it within this broad class of compounds where the side chain structure is critical for biological function.

Furthermore, SAR studies on other isourea-containing molecules have provided valuable insights. For example, in a series of bicyclic isourea derivatives designed as glycosidase inhibitors, the isourea moiety proved to be a key pharmacophore, with some compounds showing potent inhibition in the low nanomolar range. researchgate.net This highlights the potential of the isourea group to serve as a strong interacting functional group in enzyme active sites.

Table 2: Comparative Inhibitory Activity of Arginine Analogues

| Compound | Target/Activity | Relative Potency/Observation | Reference |

| This compound | Arginine pathway enzymes | At least 3x more active than L-indospicine and L-arginine hydroxamate. | researchgate.net |

| L-indospicine | Arginine pathway enzymes | Weaker enzyme inhibitor than this compound. | researchgate.net |

| L-arginine hydroxamate | Arginine pathway enzymes | Weaker enzyme inhibitor than this compound. | researchgate.net |

| L-canavanine | Arginase | Strong inhibitor. | nih.gov |

| L-ornithine | Arginase | Strong inhibitor. | nih.gov |

| N-guanidino (NG)-substituted arginine derivatives | Nitric Oxide Synthase (NOS) | Marked inhibition. | nih.gov |

These studies collectively indicate that both the amino acid side chain (norvaline in this case) and the isourea group contribute significantly to the biological profile of this compound. The aliphatic nature of the norvaline side chain combined with the electronic properties of the isourea group dictates its specificity and potency as an arginine antagonist.

Advanced Analytical and Methodological Approaches in Research

Applications of Advanced Chromatographic Techniques for Compound Analysis

Chromatographic techniques are fundamental for the separation and quantification of O-(L-Norvalyl-5)-isourea from complex matrices. Given its polar and non-volatile nature as an amino acid derivative, derivatization is often a prerequisite for successful analysis, particularly with gas chromatography.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acid derivatives. rsc.orgdss.go.th Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity. nih.gov For a compound like this compound, a C18 column is typically used. jafs.com.pl To enhance detection and improve chromatographic behavior, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC) is a common strategy. dss.go.thnih.gov These derivatizing agents react with the primary amine of the norvaline moiety, rendering the molecule fluorescent and more amenable to detection by fluorescence or UV detectors. jafs.com.plnih.gov The use of a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, like acetonitrile, allows for the effective separation of the derivatized analyte from other components in the sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and resolving power but requires the analyte to be volatile and thermally stable. creative-proteomics.comdss.go.th Therefore, derivatization of this compound is essential for GC-MS analysis. nih.govmdpi.com Common derivatization methods for amino acids include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation/esterification (e.g., with pentafluoropropionic anhydride (B1165640) - PFPA and an alcohol). creative-proteomics.commdpi.com These reactions target the amino and carboxyl groups, and in the case of this compound, potentially the isourea group, to produce a less polar and more volatile derivative suitable for GC separation. creative-proteomics.com The subsequent analysis by mass spectrometry provides not only quantification but also structural information based on the fragmentation pattern of the derivative. dss.go.th

Table 1: Illustrative Chromatographic Data for Derivatized this compound

| Analytical Technique | Column | Mobile/Carrier Gas | Derivatization Reagent | Expected Retention Time (min) | Detection Method |

|---|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | OPA/FMOC | 15-20 | Fluorescence/UV |

| GC-MS | Capillary (e.g., DB-5) | Helium | BSTFA (Silylation) | 10-15 | Mass Spectrometry (EI) |

Note: The retention times are hypothetical and can vary significantly based on the exact chromatographic conditions.

Spectroscopic Techniques for Elucidating Structural Derivatives and Metabolites

Spectroscopic techniques are indispensable for the structural elucidation of this compound, its synthetic derivatives, and its metabolites. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS or GC-MS), provides valuable information about the molecular weight and fragmentation pattern of the analyte. unlp.edu.ar The electron impact (EI) ionization used in GC-MS can lead to extensive fragmentation, offering clues about the different functional groups within the molecule. researchgate.net For instance, the fragmentation of the this compound derivative would likely show characteristic losses of the norvaline side chain, the isourea moiety, and parts of the derivatizing agent. dss.go.th Electrospray ionization (ESI), commonly used with LC-MS, is a softer ionization technique that typically produces a prominent protonated molecule [M+H]+, allowing for the determination of the molecular weight of derivatives and metabolites. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, providing further structural details. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. acs.org Both ¹H and ¹³C NMR are used to characterize the structure of this compound and its derivatives. core.ac.uknih.gov For example, in the ¹H NMR spectrum, one would expect to see distinct signals for the protons of the norvaline backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₃) and potentially for the protons on or near the isourea group. mdpi.com The chemical shifts and coupling constants of these protons would be indicative of their chemical environment. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. acs.org Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between protons and carbons, confirming the structure of derivatives or identifying the site of metabolic modification. mdpi.com

As this compound is an arginine analog, its metabolism may follow pathways similar to those of arginine. creative-proteomics.comfrontiersin.org Potential metabolic transformations could include hydrolysis of the isourea moiety to yield L-norvaline and urea (B33335), or enzymatic modifications on the norvaline side chain. frontiersin.orgnih.gov Spectroscopic analysis would be crucial in identifying these metabolites. For example, the hydrolysis product L-norvaline would have a distinct mass spectrum and NMR signals corresponding to a free carboxylic acid group instead of the isourea functionality.

Table 2: Potential Structural Derivatives and Metabolites of this compound and Expected Spectroscopic Features

| Compound | Potential Origin | Key Spectroscopic Feature (MS) | Key Spectroscopic Feature (NMR) |

|---|---|---|---|

| L-Norvaline | Hydrolysis Metabolite | Molecular ion corresponding to C₅H₁₁NO₂ | Appearance of a carboxylic acid proton signal; shifts in α-carbon and proton signals. |

| Urea | Hydrolysis Metabolite | Molecular ion corresponding to CH₄N₂O | Characteristic signals for urea protons and carbon. |

| N-Acetyl-O-(L-Norvalyl-5)-isourea | Synthetic Derivative | Increase in molecular weight by 42 Da | Appearance of an acetyl methyl signal (~2 ppm in ¹H NMR). |

| Hydroxylated derivative | Oxidative Metabolite | Increase in molecular weight by 16 Da | Disappearance of a CH signal and appearance of a C-OH signal. |

Future Directions and Research Applications

Utility as a Biochemical Probe for Investigating Arginine Metabolism and Regulation

O-(L-Norvalyl-5)-isourea has demonstrated significant potential as a biochemical probe for the detailed investigation of arginine metabolism, particularly due to its selective and potent inhibitory action on the initial enzymes of the arginine biosynthetic pathway in certain prokaryotes. Research has shown that in Pseudomonas aeruginosa, this compound is a more effective inhibitor of N-acetylglutamate synthetase (NAGS) and N-acetylglutamate 5-phosphotransferase than the natural feedback inhibitor, L-arginine. microbiologyresearch.org

A key finding that underscores its utility as a research tool is the observation that its potent enzyme inhibition does not correlate with a strong inhibition of bacterial growth. microbiologyresearch.org This disconnect suggests that this compound can be used to specifically perturb the arginine biosynthetic pathway at a biochemical level without inducing immediate, widespread cellular toxicity that could confound experimental results. This characteristic allows for a more precise study of the direct consequences of inhibiting these specific enzymatic steps.

The compound's ability to act as a strong inhibitor of NAGS, a critical regulatory point in the linear pathway of arginine biosynthesis, makes it an excellent tool for studying feedback inhibition mechanisms. kaist.ac.kr By using this compound, researchers can simulate a state of arginine excess with respect to these enzymes and observe the downstream metabolic and regulatory consequences. This can help in mapping the intricate network of signals that govern amino acid biosynthesis and its integration with other cellular processes.

The following table summarizes the comparative inhibitory activity of this compound and other arginine analogues on the initial enzymes of the arginine pathway in Pseudomonas aeruginosa.

| Compound | Relative Inhibitory Activity on NAGS and N-acetylglutamate 5-phosphotransferase |

| This compound | High (at least 3x more active than L-indospicine and L-arginine hydroxamate) |

| L-arginine | Very High (strongest inhibitor) |

| L-indospicine | Low (approx. 10x less effective than L-arginine) |

| L-arginine hydroxamate | Low (approx. 10x less effective than L-arginine) |

Data sourced from studies on Pseudomonas aeruginosa. microbiologyresearch.org

Potential for Further Elucidation of Novel Regulatory Mechanisms in Prokaryotic Arginine Pathways

The specific action of this compound presents an opportunity to uncover novel regulatory aspects of prokaryotic arginine metabolism that extend beyond simple feedback inhibition. Bacterial arginine metabolism is diverse, with different species employing linear, cyclic, or other variations of the biosynthetic pathway, each with its own set of regulatory proteins and effectors. wikipedia.orgscience.gov

By selectively inhibiting the early steps of the pathway in various prokaryotic species with this compound, researchers could investigate:

Cross-talk with other metabolic pathways: How does the cell compensate for the specific blockage of arginine synthesis? Does it upregulate other pathways to produce related metabolites or precursors?

Identification of new regulatory nodes: The perturbation caused by this inhibitor could reveal previously unknown points of regulation downstream of NAGS and N-acetylglutamate 5-phosphotransferase.

Comparative studies of arginine regulation: Applying this probe to different bacterial species could highlight the evolutionary diversity of arginine pathway regulation and the specific adaptations of different organisms.

For instance, in bacteria where arginine biosynthesis is intricately linked to virulence or stress response, using this compound could help to dissect the specific role of the arginine pathway in these complex cellular processes without the pleiotropic effects of a general growth inhibitor. The compound's ability to mimic L-arginine at the enzymatic level, but not necessarily at the level of global regulators, makes it a refined tool for teasing apart these complex regulatory networks.

Exploration of Derivative Design for Highly Targeted Enzyme Modulation in Basic Biochemical Research

The structure of this compound provides a promising scaffold for the design and synthesis of novel derivatives aimed at highly targeted enzyme modulation for basic biochemical research. The goal of such exploration would be to create a library of chemical probes with varied specificities and potencies, not for therapeutic use, but to further refine our understanding of enzyme structure, function, and regulation.

The principles of structure-activity relationship (SAR) studies could be applied to this compound. ucl.ac.uk By systematically modifying different parts of the molecule, such as the norvaline side chain or the isourea group, it may be possible to:

Enhance affinity and specificity: Minor structural changes can lead to significant differences in binding affinity for the target enzyme. This could result in inhibitors that are even more potent or that can distinguish between isozymes of NAGS in different organisms.

Develop fluorescent or tagged probes: The addition of a fluorescent reporter group to a derivative of this compound could allow for the direct visualization of the inhibitor binding to its target enzyme within a cell or in a complex mixture. This would be invaluable for studying enzyme localization and dynamics.

Create photo-activatable inhibitors: Incorporating a photo-labile group would enable researchers to control the inhibitory activity with spatial and temporal precision using light. This would allow for the study of the immediate effects of enzyme inhibition in a living system.

The design of such arginine mimetics is a well-established field, and the knowledge gained from developing inhibitors for other arginine-binding enzymes, such as nitric oxide synthases, could inform the design of novel this compound derivatives. nih.govresearchgate.net These second-generation probes would be powerful assets for the biochemical community, facilitating a deeper and more nuanced understanding of the intricate world of arginine metabolism.

Q & A

Q. What are the established synthetic routes for O-(L-Norvalyl-5)-isourea, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling L-norvaline with isourea derivatives under controlled pH and temperature. For example, carbodiimide-mediated coupling in anhydrous solvents (e.g., DMF) at 0–4°C minimizes side reactions. Yield optimization requires monitoring via HPLC or LC-MS, with purity assessed by NMR (¹H/¹³C) and elemental analysis. Contradictions in yield data across studies may arise from solvent choice (polar vs. nonpolar) or catalyst ratios .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer: Multi-modal characterization is critical:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemistry and functional groups.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR identifies carbonyl and amine vibrations. Discrepancies in spectral data may stem from solvent interactions or impurities; cross-referencing with computational simulations (e.g., DFT) resolves ambiguities .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should use buffered solutions (pH 2–12) incubated at 25°C/37°C. Degradation kinetics are monitored via UV-Vis or LC-MS. Hydrolysis of the isourea moiety is pH-dependent, with acidic conditions favoring protonation of the carbonyl group, reducing reactivity. Neutral/basic pH increases susceptibility to nucleophilic attack. Data contradictions may arise from buffer ionic strength or oxidation by dissolved oxygen .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in peptide bond formation?

Methodological Answer: Employ kinetic isotope effects (KIE) and stopped-flow spectroscopy to probe transition states. Computational models (MD/DFT) can simulate nucleophilic attack by the amine on the isourea-activated carbonyl. Compare activation energies for L-norvaline vs. other amino acids. Contradictions in mechanistic proposals (e.g., concerted vs. stepwise) may reflect solvent polarity or steric effects from the norvalyl side chain .

Q. How can computational modeling predict the reactivity of this compound derivatives in enzyme-mimetic systems?

Methodological Answer: Use QM/MM hybrid models to simulate interactions with biomolecular targets (e.g., proteases). Parameterize force fields using crystallographic data or NMR-derived restraints. Validate predictions with experimental binding assays (SPR, ITC). Discrepancies between in silico and in vitro results often arise from solvation effects or conformational flexibility in the isourea group .

Q. What strategies resolve contradictions in bioactivity data for this compound across cell-based assays?

Methodological Answer: Standardize assay conditions (cell line, serum concentration, incubation time). Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement. Meta-analysis of existing data can identify confounding variables (e.g., endotoxin contamination in compound stocks). Reproducibility requires full disclosure of cell culture protocols and compound storage conditions .

Methodological Best Practices

Q. How should researchers design studies to ensure reproducibility in this compound synthesis and testing?

Methodological Answer:

- Document reaction conditions (solvent batch, temperature gradients) and raw data (e.g., NMR spectra before baseline correction).

- Share synthetic protocols via open repositories (e.g., Zenodo) with DOI linking.

- Use CONSORT-EHEALT guidelines for reporting in vivo/in vitro experiments, including negative controls and statistical power calculations .

Q. What criteria distinguish high-quality literature on this compound during systematic reviews?

Methodological Answer: Prioritize studies with:

- Full spectral data (NMR, MS) and elemental analysis.

- Dose-response curves in bioactivity assays.

- Transparent conflict-of-interest statements. Exclude studies lacking experimental details (e.g., solvent ratios) or relying solely on commercial vendor data. Use PRISMA frameworks for screening and bias assessment .

Data Presentation Guidelines

Table 1: Key Physicochemical Properties of this compound

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 219.23 g/mol | |

| Solubility (H₂O) | Gravimetric analysis | 12.5 mg/mL (25°C) | |

| pKa (isourea moiety) | Potentiometric titration | 3.8 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.